molecular formula C9H16O3 B1396094 1-(1,3-Dioxolan-2-yl)-hexan-2-one CAS No. 1263365-95-2

1-(1,3-Dioxolan-2-yl)-hexan-2-one

Cat. No.: B1396094
CAS No.: 1263365-95-2
M. Wt: 172.22 g/mol
InChI Key: YXAFRULUCJWJQU-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-hexan-2-one is an organic compound featuring a dioxolane ring attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent attachment to the hexanone chain. One common method involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate can then be reacted with a hexanone derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-hexan-2-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    1,3-Dioxane: Similar structure but with a six-membered ring.

    1,3-Dioxolane: A simpler structure with a five-membered ring.

    Hexan-2-one: Lacks the dioxolane ring, making it less versatile in certain reactions.

Uniqueness: 1-(1,3-Dioxolan-2-yl)-hexan-2-one is unique due to the presence of both the dioxolane ring and the hexanone chain, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFRULUCJWJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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